

commercial availability of 2-bromo-1H-pyrrolo[2,3-c]pyridine

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Compound of Interest

Compound Name: 2-bromo-1H-pyrrolo[2,3-c]pyridine

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An In-Depth Technical Guide to the Commercial Availability and Application of 2-bromo-1H-pyrrolo[2,3-c]pyridine

This guide provides a comprehensive technical overview of **2-bromo-1H-pyrrolo[2,3-c]pyridine** for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthetic pathways, chemical reactivity, and applications, offering field-proven insights to support your research and development endeavors.

Introduction to a Versatile Heterocyclic Building Block

2-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 2-bromo-6-azaindole, is a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring.^[1] This azaindole scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.^{[1][2]} The compound, identified by CAS Number 885272-38-8, has a molecular formula of $C_7H_5BrN_2$ and a molecular weight of approximately 197.03 g/mol.^{[1][3]}

The strategic placement of a bromine atom at the 2-position of the pyrrole ring makes this compound an exceptionally versatile intermediate.^[4] The bromine atom serves as a convenient "handle" for introducing a wide range of molecular complexity through various cross-coupling reactions. This reactivity is pivotal for its use in constructing libraries of novel compounds for drug discovery programs, particularly those targeting cancer and neurological disorders.^{[1][4]}

Commercial Availability

The commercial availability of **2-bromo-1H-pyrrolo[2,3-c]pyridine** since the 2010s has significantly accelerated its use in research.[1] The compound is typically available as a light yellow solid and is offered by several chemical suppliers.[4] When sourcing this material, it is critical to consider purity, which is often determined by HPLC or NMR, as impurities can significantly impact the outcome of sensitive downstream reactions.

Below is a summary of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

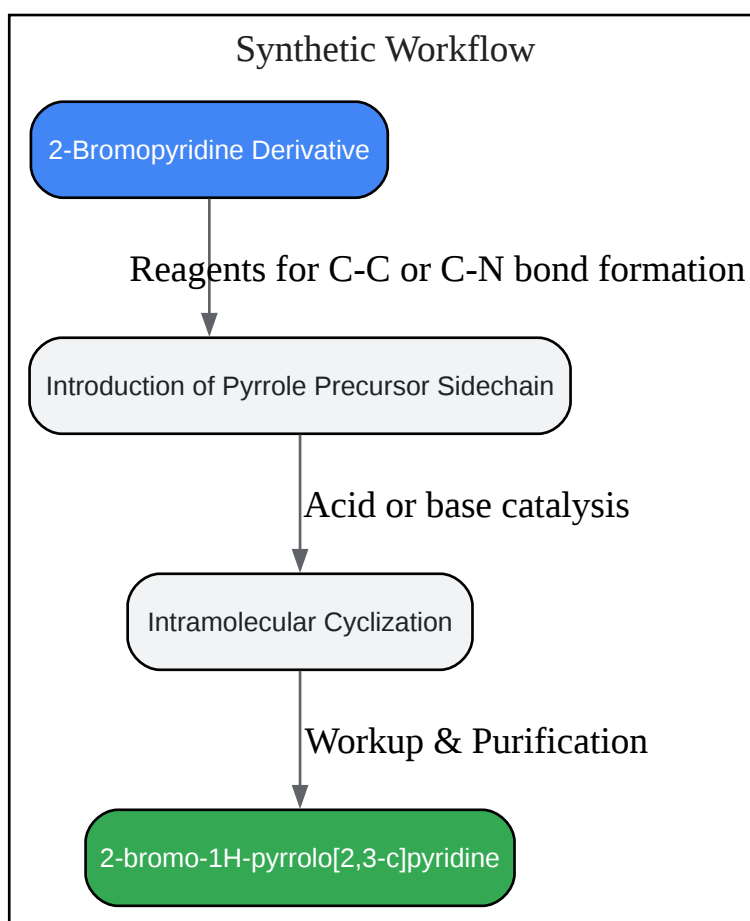
Supplier	Catalog Number	Purity	Availability	Notes
Smolecule	S806300	Not specified	In Stock	For research purposes only.[1]
Chem-Impex	28864	≥ 96%	Not specified	Stored at 0 - 8 °C.[4]
Santa Cruz Biotechnology	sc-484835	Not specified	Not specified	For research use only.[3]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information and bulk quotations.

Synthetic Routes and Methodologies

While commercially available, understanding the synthesis of **2-bromo-1H-pyrrolo[2,3-c]pyridine** provides context for potential impurities and enables custom synthesis if required. The primary approaches involve either the late-stage bromination of a pre-formed pyrrolo[2,3-c]pyridine core or the construction of the bicyclic system from a brominated pyridine precursor.

One common strategy involves the cyclization of a substituted pyridine to form the fused pyrrole ring.



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Caption: High-level workflow for the synthesis of **2-bromo-1H-pyrrolo[2,3-c]pyridine**.

Representative Protocol: Cyclization Approach

The following is a generalized protocol based on common heterocyclic synthesis methods.^[1] Specific conditions may vary based on the exact starting materials.

Objective: To synthesize **2-bromo-1H-pyrrolo[2,3-c]pyridine**.

Materials:

- Substituted 2-bromopyridine starting material
- Reagents for cyclization (e.g., iron powder, acetic acid for reductive cyclization)^[5]

- Appropriate solvents (e.g., ethyl acetate, methanol)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Methodology:

- **Reaction Setup:** To a solution of the appropriate 2-bromopyridine precursor in a suitable solvent (e.g., acetic acid), add the cyclization reagent (e.g., iron powder) portion-wise at room temperature.[6]
- **Reaction Execution:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic solids.[6]
- **Extraction:** Dilute the filtrate with a suitable organic solvent like ethyl acetate. Carefully neutralize the mixture by adding saturated aqueous NaHCO_3 until the pH is ~8. Separate the organic layer, and extract the aqueous layer with the same organic solvent.[6]
- **Drying and Concentration:** Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.[6]
- **Purification:** Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure **2-bromo-1H-pyrrolo[2,3-c]pyridine**. [6]

Chemical Reactivity and Core Applications

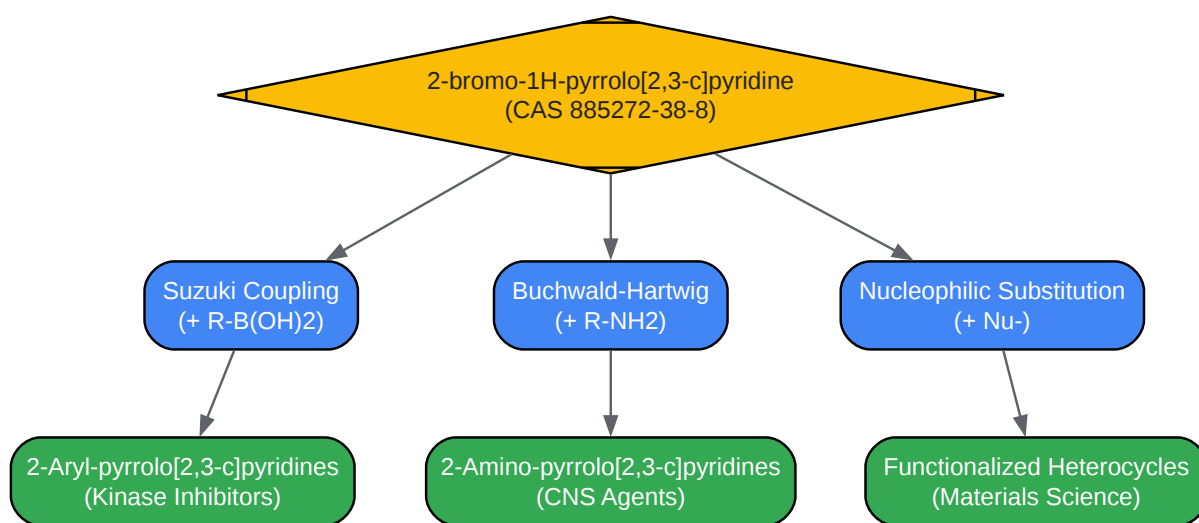
The utility of **2-bromo-1H-pyrrolo[2,3-c]pyridine** stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making it an ideal substrate for various

palladium-catalyzed cross-coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl substituents.[1]
- Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, a crucial transformation for synthesizing compounds with diverse biological targets.
- Nucleophilic Substitution: The bromine can be displaced by various nucleophiles, such as thiols or amines, to generate new derivatives.[1]

These reactions allow for the elaboration of the 6-azaindole core into more complex molecules with tailored properties.



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Caption: Role of **2-bromo-1H-pyrrolo[2,3-c]pyridine** as a versatile synthetic scaffold.

Applications:

- Medicinal Chemistry: This scaffold is a key component in the synthesis of kinase inhibitors for oncology, leveraging the azaindole core which can mimic the purine structure of ATP.[7][8]

It is also explored for developing drugs targeting neurological disorders and as an anti-inflammatory agent.[4][8][9]

- **Materials Science:** The unique electronic properties of the fused heterocyclic system make it a candidate for developing novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[4]

Spectroscopic Data

Full characterization is essential to confirm the identity and purity of **2-bromo-1H-pyrrolo[2,3-c]pyridine**. While a specific spectrum for this isomer is not provided in the search results, characterization would typically involve the following, with expected shifts analogous to related isomers like 5-bromo-1H-pyrrolo[2,3-b]pyridine.[10][11]

- **^1H NMR:** Aromatic protons on both the pyridine and pyrrole rings would be observed, along with a broad singlet for the N-H proton of the pyrrole ring.
- **^{13}C NMR:** Signals corresponding to the seven carbon atoms of the bicyclic system would be present. The carbon atom attached to the bromine (C2) would be shifted accordingly. For example, in the related 5-bromo isomer, carbon signals appear between δ 100.0 and 147.5 ppm.[10]
- **Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$), with molecular ion peaks at m/z 196 and 198.

Safety, Handling, and Storage

As with all brominated organic compounds, proper safety protocols must be strictly followed.

- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[14] Take measures to prevent the buildup of electrostatic charge.[14]

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
 - Eye Contact: Rinse cautiously with water for several minutes.[12]
 - Inhalation: Move the person to fresh air.[12]
 - Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Recommended storage temperatures are often between 0-8°C.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[13][14][15]

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